![molecular formula C19H14N6O6 B12538051 Bis[3-(azidocarbonyl)phenyl] pentanedioate CAS No. 142179-03-1](/img/structure/B12538051.png)
Bis[3-(azidocarbonyl)phenyl] pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(azidocarbonyl)phenyl] pentanedioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of azidocarbonyl groups attached to a phenyl ring, which are further connected to a pentanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(azidocarbonyl)phenyl] pentanedioate typically involves the reaction of 3-(azidocarbonyl)phenyl derivatives with pentanedioic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the nitrosation reaction of malonic acid derivatives can be employed to introduce the azidocarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3-(azidocarbonyl)phenyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The azidocarbonyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the azidocarbonyl groups to amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidocarbonyl groups can yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Bis[3-(azidocarbonyl)phenyl] pentanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis[3-(azidocarbonyl)phenyl] pentanedioate involves the reactivity of its azidocarbonyl groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including the development of pharmaceuticals and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Bis(azidocarbonyl)furoxan: Similar in structure but with a furoxan ring instead of a phenyl ring.
Carbamoyl azide: Contains azidocarbonyl groups but lacks the pentanedioate backbone.
Uniqueness
Bis[3-(azidocarbonyl)phenyl] pentanedioate is unique due to its combination of azidocarbonyl groups and a pentanedioate backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust and reactive intermediates .
Propiedades
Número CAS |
142179-03-1 |
|---|---|
Fórmula molecular |
C19H14N6O6 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
bis(3-carbonazidoylphenyl) pentanedioate |
InChI |
InChI=1S/C19H14N6O6/c20-24-22-18(28)12-4-1-6-14(10-12)30-16(26)8-3-9-17(27)31-15-7-2-5-13(11-15)19(29)23-25-21/h1-2,4-7,10-11H,3,8-9H2 |
Clave InChI |
SUZKUXKTFMWZOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)CCCC(=O)OC2=CC=CC(=C2)C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
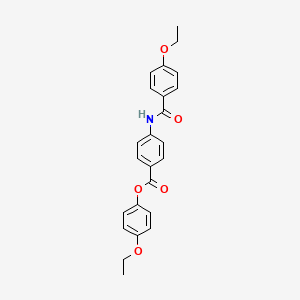
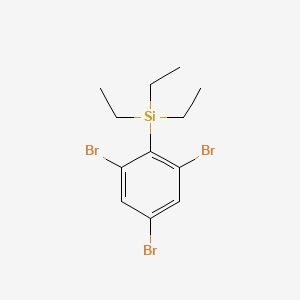
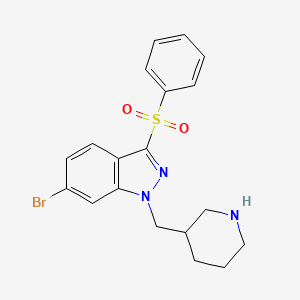
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)

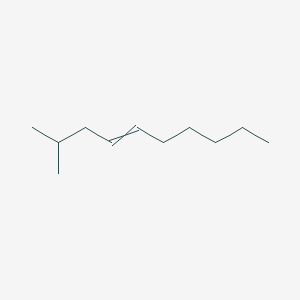
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
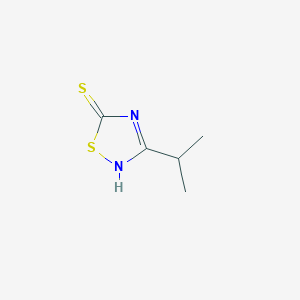
methanone](/img/structure/B12538034.png)
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
